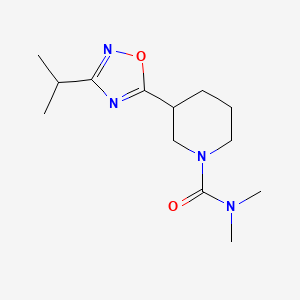

![molecular formula C16H17Cl2N3O3 B5658520 N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B5658520.png)

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide" often involves multi-step reactions starting from basic organic or aromatic acids. For example, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, ring closure reaction, and final substitution at the thiol position (Siddiqui et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds in this class is typically confirmed through spectral analysis techniques such as IR, 1H-NMR, and EI-MS. These methods provide unequivocal evidence of the various substitutions on the core 1,3,4-oxadiazole moiety and help in understanding the molecular configuration and electronic structure of these compounds.

Chemical Reactions and Properties

Compounds similar to "N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide" often exhibit antibacterial activity against both gram-negative and gram-positive bacteria. The substitutions on the oxadiazole moiety play a crucial role in determining the bioactivity of these compounds. Their chemical reactivity is also explored through interactions with enzymes such as α-chymotrypsin, where they act as moderate inhibitors (Siddiqui et al., 2014).

properties

IUPAC Name |

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N3O3/c1-21(8-14-19-16(24-20-14)10-3-2-4-10)15(22)9-23-13-6-5-11(17)7-12(13)18/h5-7,10H,2-4,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFXRRKGUQHQSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NOC(=N1)C2CCC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-azepanyl)-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}acetamide](/img/structure/B5658441.png)

![3-(4-chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5658453.png)

![N-ethyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5658473.png)

![5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5658480.png)

![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5658489.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinol](/img/structure/B5658495.png)

![(4aR*,7aS*)-1-(3-methylbut-2-en-1-yl)-4-(3-phenoxypropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5658507.png)

![1-phenyl-3-{[4-(pyrimidin-2-yloxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5658519.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5658540.png)

![N-(2-chloro-6-fluorobenzyl)-N-ethyl-2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]acetamide](/img/structure/B5658543.png)